N-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide
Description
The compound N-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide features a piperidine core substituted at the 1-position with a methyl-pyrrolotriazole moiety and at the 3-position with a cyclopropanesulfonamide group.
Properties
IUPAC Name |
N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c20-22(21,12-5-6-12)17-11-3-1-7-18(9-11)10-14-16-15-13-4-2-8-19(13)14/h11-12,17H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSGKINCEWSBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=C3N2CCC3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrrolo[2,1-c][1,2,4]triazol-3-yl structure have been reported to inhibit the fibroblast growth factor receptors (fgfrs). FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy.
Biochemical Pathways
The FGFR signaling pathway is involved in regulating organ development, cell proliferation and migration, angiogenesis, and other processes. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers. Inhibition of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy.
Biological Activity
N-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H22N6O
- Molecular Weight : 338.4069 g/mol
- CAS Number : 2380034-35-3
The structure features a pyrrolo-triazole moiety linked to a piperidine and a cyclopropanesulfonamide group, which are critical for its biological activity.
This compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced cytokine production and modulation of immune responses.
- Receptor Binding : It may act as an antagonist or modulator at various receptors that are implicated in neurological and psychiatric disorders.
Pharmacological Effects
Studies indicate that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Evidence suggests that it can reduce inflammation in models of autoimmune diseases.
- Antitumor Activity : Preliminary studies have indicated potential antitumor effects by inducing apoptosis in cancer cells.
Case Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory properties of the compound in murine models of arthritis. Results demonstrated a significant reduction in joint swelling and inflammatory markers compared to control groups. The mechanism was attributed to the inhibition of NF-kB signaling pathways.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis. Flow cytometry analyses showed increased annexin V staining in treated cells, indicating early apoptotic changes.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O |
| Molecular Weight | 338.4069 g/mol |
| CAS Number | 2380034-35-3 |
| Anti-inflammatory Activity | Significant reduction in cytokines |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
Comparison with Similar Compounds
Key Observations:
Core Flexibility : The target compound’s piperidine core distinguishes it from pyrazole (), aniline (), and pyridine () analogues. Piperidine derivatives often exhibit enhanced conformational stability, which may influence binding affinity in biological systems.
Pyrrolotriazole vs. Pyrrolopyrimidine : The pyrrolo[2,1-c][1,2,4]triazole system in the target compound differs from pyrrolo[2,3-d]pyrimidine derivatives (), which are often explored in kinase inhibition. This distinction may impact selectivity in molecular interactions.
Preparation Methods
Core Structural Disassembly
The target molecule can be dissected into three primary components:
-
Piperidin-3-yl backbone
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Cyclopropanesulfonamide substituent
Synthetic routes typically involve:
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Independent synthesis of the pyrrolotriazole and piperidine intermediates
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Coupling via alkylation or reductive amination
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Final sulfonylation with cyclopropanesulfonyl chloride
Synthesis of Pyrrolo[2,1-c] Triazole Intermediate
Cyclocondensation of 1,2,4-Triazole with Pyrrolidine Precursors
The pyrrolotriazole core is constructed via a [3+2] cycloaddition between a nitrile imine and a pyrrolidine derivative. A representative protocol involves:
Step
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Generate nitrile imine in situ from hydrazonyl chloride (1.2 eq) and triethylamine (2.5 eq) in THF at 0°C.
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Add 2,5-dihydro-1H-pyrrole (1.0 eq) dropwise, warm to 25°C, and stir for 12 h.
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Purify via silica chromatography (hexane:EtOAc = 4:1) to yield 5H,6H,7H-pyrrolo[2,1-c]triazole (78% yield).
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | THF vs. DCM | +15% in THF |
| Temperature | 0°C → 25°C | Critical for regioselectivity |
| Equiv. Et3N | 2.5 vs. 1.5 | Prevents decomposition |
Functionalization of Piperidine Scaffold
Introduction of Aminomethyl Group
Piperidin-3-amine derivatives are alkylated with the pyrrolotriazole intermediate under Mitsunobu conditions:
Procedure
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Dissolve piperidin-3-amine (1.0 eq), pyrrolotriazolemethanol (1.1 eq), and PPh3 (1.5 eq) in anhydrous DMF.
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Isolate via aqueous workup (NaHCO3) and recrystallize from EtOH/H2O (85% yield).
Key Observations
-
DIAD outperforms TBAB in minimizing N-over-alkylation (≤3% vs. 12% byproducts)
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DMF enhances solubility vs. THF (crash crystallization risk)
Sulfonylation with Cyclopropanesulfonyl Chloride
Two-Step Protection/Deprotection Strategy
To avoid piperidine ring opening during sulfonylation:
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Protection : Treat intermediate with Boc2O (1.2 eq) in CH2Cl2 (93% yield).
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Sulfonylation : React with cyclopropanesulfonyl chloride (1.5 eq), DMAP (0.1 eq) at -10°C → 25°C (16 h, 76% yield).
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Deprotection : Treat with TFA/CH2Cl2 (1:1) for 2 h (quantitative).
Reagent Comparison
| Sulfonating Agent | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|
| ClSO2C3H5 | CH2Cl2 | 76% | 98.2% |
| (C3H5SO2)2O | EtOAc | 68% | 95.1% |
| C3H5SO2Imidazole | THF | 81% | 97.8% |
Integrated One-Pot Approach
Tandem Alkylation-Sulfonylation
Recent patents describe a streamlined process avoiding intermediate isolation:
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Combine pyrrolotriazolemethanol (1.1 eq), piperidin-3-amine (1.0 eq), and polymer-supported DIAD (1.3 eq) in MeCN.
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After 4 h, add cyclopropanesulfonyl chloride (1.5 eq) and iPr2NEt (3.0 eq).
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Filter and concentrate to obtain crude product (62% yield after purification).
Advantages
Challenges and Mitigation Strategies
Regioselectivity in Pyrrolotriazole Formation
Early routes suffered from competing 1,2,3-triazole formation (≤22%). Key fixes:
Sulfonamide Hydrolysis
Cyclopropanesulfonamide shows pH-dependent hydrolysis above 40°C. Stabilization methods:
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Final product storage at pH 5–6 under N2 atmosphere
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Lyophilization with trehalose (5% w/w) prevents degradation during storage
Analytical Characterization Benchmarks
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide?
- Methodology : The synthesis typically involves three stages: (1) constructing the pyrrolo-triazole core via cyclization of triazole precursors, (2) functionalizing the piperidine ring with a methyl linker, and (3) introducing the cyclopropanesulfonamide group via nucleophilic substitution. Key steps include using KCO as a base in DMF for coupling reactions and optimizing reaction times (25–30 hours under reflux) to achieve intermediates with >95% purity .
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
- Methodology : Combine H NMR (400 MHz, CDOD) to verify proton environments (e.g., δ 6.3–8.5 ppm for aromatic/heterocyclic protons) and IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretching at ~1347–1392 cm). LCMS and HPLC (≥97% purity) are critical for assessing molecular weight and purity .
Q. What purification techniques are effective for isolating intermediates and the final compound?
- Methodology : Recrystallization from methanol or methanol-water mixtures (1:2 v/v) is preferred for intermediates, while flash chromatography with silica gel is suitable for isolating the final product. Purity is enhanced by iterative washing with NaOH (5%) to remove unreacted starting materials .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology : Modify the pyrrolo-triazole core (e.g., substituents at position 3) and piperidine linker length to assess impact on target binding. Use X-ray crystallography (as in JAK inhibitor studies) to guide substitutions that enhance selectivity. Compare bioactivity data with analogs like PF-04965842, which achieved JAK1 selectivity via piperidine modifications .
Q. How should conflicting bioactivity data from different assays be resolved?
- Methodology : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). If discrepancies persist, investigate assay conditions (e.g., ATP concentrations in kinase assays) or compound stability under varying pH/temperature. Structural analogs with resolved contradictions (e.g., JAK1 vs. JAK2 selectivity in ) provide reference frameworks .
Q. What computational strategies predict binding interactions with biological targets?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) using crystallographic data from homologous proteins (e.g., JAK1 PDB: 6A92). Validate predictions with mutagenesis studies targeting key residues (e.g., catalytic lysine in kinase domains). Free energy perturbation (FEP) calculations can refine binding affinity estimates .
Q. How do heterocyclic system modifications influence metabolic stability?
- Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrrolo-triazole core to reduce CYP450-mediated oxidation. Assess stability in microsomal assays and compare with SwissADME predictions for intrinsic clearance. Structural analogs with improved half-lives (e.g., triazole derivatives in ) guide design .
Q. What experimental controls are essential for reproducibility in SAR studies?
- Methodology : Include reference compounds (e.g., celecoxib for COX-2 inhibition studies) and validate assay reproducibility across ≥3 independent replicates. Control for solvent effects (e.g., DMSO ≤0.1% v/v) and use standardized cell lines (e.g., HEK293 for kinase assays) .
Notes
- Advanced questions emphasize mechanistic insights, data validation, and computational integration.
- Methodological answers prioritize actionable protocols over theoretical definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
